molecular formula C17H20N2O2 B1318069 N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide CAS No. 954274-07-8

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No. B1318069
M. Wt: 284.35 g/mol
InChI Key: MOEIZPBCIYZLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide , also known by its chemical formula C₁₈H₂₀N₂O₂ , is a synthetic compound with interesting pharmacological properties. It falls within the class of arylalkylamines and exhibits both aniline and phenoxy functional groups.



Synthesis Analysis

The synthesis of this compound involves the condensation of 4-aminophenylamine with 4-ethylphenoxyacetyl chloride . The reaction proceeds through an amide formation process, resulting in the desired product. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide consists of the following components:



  • Aminophenyl Group : The amino group (NH₂) attached to the phenyl ring.

  • Ethylphenoxy Group : The ethyl-substituted phenoxy moiety.

  • Propanamide Backbone : The central amide linkage connecting the two aromatic groups.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

  • Acylation : The compound can participate in acylation reactions, where the amide nitrogen reacts with acylating agents.

  • Reductive Amination : The amino group can be selectively reduced to form secondary amines.

  • Substitution Reactions : The phenoxy group may undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around X°C .

  • Boiling Point : The boiling point is approximately Y°C .

  • Solubility : It exhibits moderate solubility in organic solvents.

  • Color : The compound appears as a white crystalline solid .


Safety And Hazards


  • Toxicity : While toxicity data are limited, caution should be exercised during handling.

  • Irritant : The compound may be irritating to skin and eyes.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions

Researchers should explore the following avenues:



  • Biological Activity : Investigate potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Systematically modify the compound to enhance its properties.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIZPBCIYZLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.